3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Vascular Relaxing Effects
Purine derivatives, including triazino purines, have been synthesized and studied for their biological activities. For instance, novel heterocycles like [1,2,4] triazino [3,2-f] purines were synthesized and examined for their antitumor activity against P388 leukemia, showing potential therapeutic applications. However, their vascular relaxing effects were explored with no significant potent activity observed in some of the derivatives (T. Ueda et al., 1987).
Synthesis Methodologies
The synthesis of [1,2,4]triazino[3,2‐f]purines and related compounds has been achieved through various methods, contributing to the understanding and expansion of purine chemistry. These methodologies facilitate the exploration of the compound's diverse biological activities and potential pharmaceutical applications (T. Ueda et al., 1988).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
New derivatives of triazino and triazolo purine have been synthesized and shown promising in vitro anticancer, anti-HIV, and antimicrobial activities. This indicates the compound's potential in developing new therapeutic agents for treating various diseases (F. Ashour et al., 2012).
Antirhinovirus Activity
The modification of purine derivatives to include certain substituents has led to increased antiviral activities, particularly against rhinoviruses. This highlights the compound's potential in antiviral therapy and the importance of chemical modifications in enhancing biological activity (J. Kelley et al., 1989).
Mechanism of Action
Target of Action
Similar compounds, such as 5h-[1,2,4]triazino[5,6-b]indole derivatives, have been used asiron chelators . Iron chelators bind to iron ions with high affinity and are used in the treatment of iron ion-overload syndromes .
Mode of Action
The binding of these compounds to ferrous ions can lead to a decrease in intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .
Biochemical Pathways
Similar compounds have been found to arrest the cell cycle at theG1 phase and induce significant apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been found to display strong antiproliferative activity in vitro against various cancer cells . They have been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by these compounds in cancer cells might be at least via the mitochondria pathway .
Action Environment
It is known that the biological activity of similar compounds can be influenced by the presence of certain ions in the environment . For example, the addition of Fe2+ has been found to abolish the cytotoxicity of similar compounds .
Properties
IUPAC Name |
3,9-dimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-4-6-12(7-5-10)9-23-15(24)13-14(21(3)17(23)25)18-16-20-19-11(2)8-22(13)16/h4-7H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGXFLFMXMEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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